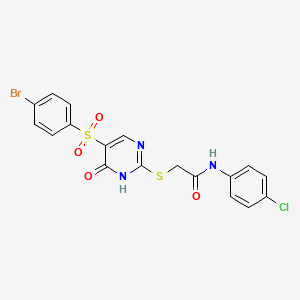![molecular formula C26H28N4O3 B11418037 (4E)-4-({1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11418037.png)
(4E)-4-({1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-({1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a unique structure combining indole, morpholine, and pyrazolone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the morpholine group through nucleophilic substitution. The final step involves the condensation of the indole derivative with the pyrazolone moiety under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-4-({1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the pyrazolone ring can be reduced to form a dihydropyrazolone derivative.
Substitution: The indole and morpholine groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction of the double bond would yield a dihydropyrazolone derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4E)-4-({1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. The presence of the indole and morpholine moieties suggests that it may interact with biological targets, such as enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its structure suggests that it may have anti-inflammatory, anti-cancer, or antimicrobial properties, although further research is needed to confirm these activities.
Industry
In industry, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and nanomaterials. Its unique structure allows for the development of materials with specific properties, such as enhanced conductivity or mechanical strength.
Mecanismo De Acción
The mechanism of action of (4E)-4-({1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The indole moiety may interact with enzymes or receptors, modulating their activity. The morpholine group may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively. The pyrazolone ring may contribute to the compound’s overall stability and reactivity, enabling it to exert its effects through various pathways.
Comparación Con Compuestos Similares
Similar Compounds
Indole derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, are known for their biological activities.
Morpholine derivatives: Compounds containing the morpholine group, such as morphine and its analogs, are known for their pharmacological effects.
Pyrazolone derivatives: Compounds containing the pyrazolone ring, such as antipyrine and aminopyrine, are known for their anti-inflammatory and analgesic properties.
Uniqueness
What sets (4E)-4-({1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one apart from these similar compounds is its unique combination of these three moieties. This combination allows it to exhibit a broader range of activities and applications, making it a versatile compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C26H28N4O3 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
(4E)-4-[[1-(2-hydroxy-3-morpholin-4-ylpropyl)indol-3-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C26H28N4O3/c1-19-24(26(32)30(27-19)21-7-3-2-4-8-21)15-20-16-29(25-10-6-5-9-23(20)25)18-22(31)17-28-11-13-33-14-12-28/h2-10,15-16,22,31H,11-14,17-18H2,1H3/b24-15+ |
Clave InChI |
FGZRYFQVUKZIRU-BUVRLJJBSA-N |
SMILES isomérico |
CC\1=NN(C(=O)/C1=C/C2=CN(C3=CC=CC=C32)CC(CN4CCOCC4)O)C5=CC=CC=C5 |
SMILES canónico |
CC1=NN(C(=O)C1=CC2=CN(C3=CC=CC=C32)CC(CN4CCOCC4)O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chlorophenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11417964.png)
![7-[(4-fluorophenyl)methyl]-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11417972.png)
![5,6-dimethyl-2-[(3-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11417980.png)


![5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11417999.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11418000.png)
![Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(naphthalen-1-YL)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11418018.png)

![2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11418028.png)
![1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11418035.png)
![3-(4-ethylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418044.png)
![3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B11418055.png)
